2-Chloro-4-sulfamoylbenzamide

Lipophilicity Membrane permeability ADME optimization

2-Chloro-4-sulfamoylbenzamide (CAS 1099660-88-4; IUPAC: 2-chloro-4-sulfamoylbenzamide; MF: C₇H₇ClN₂O₃S; MW: 234.65 g/mol) is a halogenated sulfamoylbenzamide derivative bearing a chlorine atom at the 2-position and a primary sulfamoyl (–SO₂NH₂) group at the 4-position of the benzamide ring. Its computed LogP of approximately 0.034 and topological polar surface area (TPSA) of 103.25 Ų distinguish it sharply from non-halogenated positional isomers such as 4-sulfamoylbenzamide (LogP ≈ 1.91; TPSA ≈ 111.63 Ų) and 2-sulfamoylbenzamide (LogP ≈ 2.10).

Molecular Formula C7H7ClN2O3S
Molecular Weight 234.66 g/mol
CAS No. 1099660-88-4
Cat. No. B3375410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-sulfamoylbenzamide
CAS1099660-88-4
Molecular FormulaC7H7ClN2O3S
Molecular Weight234.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)Cl)C(=O)N
InChIInChI=1S/C7H7ClN2O3S/c8-6-3-4(14(10,12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11)(H2,10,12,13)
InChIKeyXVNLOZTZALBZSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-sulfamoylbenzamide (CAS 1099660-88-4): Physicochemical Identity and Comparator Landscape for Procurement Decisions


2-Chloro-4-sulfamoylbenzamide (CAS 1099660-88-4; IUPAC: 2-chloro-4-sulfamoylbenzamide; MF: C₇H₇ClN₂O₃S; MW: 234.65 g/mol) is a halogenated sulfamoylbenzamide derivative bearing a chlorine atom at the 2-position and a primary sulfamoyl (–SO₂NH₂) group at the 4-position of the benzamide ring . Its computed LogP of approximately 0.034 and topological polar surface area (TPSA) of 103.25 Ų distinguish it sharply from non-halogenated positional isomers such as 4-sulfamoylbenzamide (LogP ≈ 1.91; TPSA ≈ 111.63 Ų) [1] and 2-sulfamoylbenzamide (LogP ≈ 2.10) . The sulfamoylbenzamide (SBA) pharmacophore class has demonstrated validated activity across carbonic anhydrase (CA) inhibition [2], h-NTPDase modulation [3], HBV capsid assembly disruption [4], and aspartic protease inhibition [5], establishing this scaffold as a multi-target privileged structure in medicinal chemistry.

Why Generic Substitution of 2-Chloro-4-sulfamoylbenzamide with Non-Halogenated or Positional Isomer Analogs Risks Undermining Target Selectivity and Physicochemical Performance


Procurement decisions involving sulfamoylbenzamide building blocks cannot assume functional equivalence across positional isomers or halogenation states. The 2-chloro substituent on 2-chloro-4-sulfamoylbenzamide reduces the computed LogP by approximately 1.88 log units compared to the non-halogenated 4-sulfamoylbenzamide parent scaffold (LogP 0.034 vs. 1.91), fundamentally altering membrane permeability and non-specific protein binding characteristics [1]. Critically, the positional arrangement of chlorine and sulfamoyl groups dictates isoform selectivity profiles: the 4-chloro-3-sulfamoyl scaffold preferentially inhibits carbonic anhydrase I over CA II [2], whereas the 2-chloro-4-sulfamoyl arrangement remains pharmacologically unexplored, representing an opportunity to access novel selectivity space. Furthermore, within the h-NTPDase inhibitor class, 2-chloro-substituted sulfamoylbenzamides demonstrate sub-micromolar potency (IC₅₀ = 0.28 ± 0.07 μM for h-NTPDase8) that is directly attributable to the chlorine position [3]. Generic substitution with unsubstituted or differently halogenated analogs risks loss of target engagement, altered ADME properties, and irreproducible biological outcomes.

2-Chloro-4-sulfamoylbenzamide (CAS 1099660-88-4) Quantitative Differentiation Evidence Guide: Head-to-Head and Cross-Study Comparator Data


Lipophilicity Reduction: 2-Chloro-4-sulfamoylbenzamide Exhibits a >1.8 Log Unit Lower LogP than Non-Halogenated 4-Sulfamoylbenzamide Parent Scaffold

Introduction of a single chlorine atom at the 2-position of the sulfamoylbenzamide scaffold reduces the computed partition coefficient (LogP) from 1.91 (4-sulfamoylbenzamide parent) [1] to 0.034 (2-chloro-4-sulfamoylbenzamide) , representing a ΔLogP of –1.88. For comparison, the 2-sulfamoylbenzamide regioisomer (without chlorine) records a LogP of 2.10 . The 2-chloro derivative also shows a reduced TPSA of 103.25 Ų versus 111.63 Ų for the 4-sulfamoyl parent [1], consistent with improved membrane permeation potential while retaining aqueous solubility. This magnitude of lipophilicity modulation is within the range known to affect oral bioavailability and tissue distribution in drug discovery programs.

Lipophilicity Membrane permeability ADME optimization

Positional Isomer Differentiation: 2-Chloro-4-sulfamoyl Arrangement Represents an Unexplored Selectivity Space Distinct from the Well-Characterized 4-Chloro-3-sulfamoyl Carbonic Anhydrase Inhibitor Scaffold

The 4-chloro-3-sulfamoylbenzenecarboxamide scaffold has been extensively characterized by Supuran and colleagues, demonstrating preferential inhibition of carbonic anhydrase isoform I (CA I) over the sulfonamide-avid isoform CA II, with affinities in the low nanomolar range [1]. In contrast, the isomeric 2-chloro-4-sulfamoylbenzamide scaffold—bearing chlorine ortho to the carboxamide rather than para—remains pharmacologically uncharacterized in peer-reviewed CA inhibition studies. The broader benzamide-4-sulfonamide class achieves KI values of 5.3–334 nM against hCA I and sub-nanomolar KI values against hCA II, VII, and IX [2]. The altered electronic environment conferred by ortho-chlorine substitution (Hammett σₒ ≈ 0.23 for Cl at the 2-position vs. σₚ at the 4-position) is predicted to modulate zinc-binding geometry at the catalytic site and isoform selectivity, positioning this compound as a probe for discovering novel CA selectivity profiles.

Carbonic anhydrase inhibition Isoform selectivity Positional isomer SAR

Crystallographic Validation: The 2-Chloro-4-sulfamoylphenyl Motif Is Present in a Co-crystallized Ligand Bound to HIV-1 Gag-Pol Polyprotein, Providing Structural Evidence of Enzyme Active Site Engagement

The 2-chloro-4-sulfamoylphenyl substructure forms the core of the crystallographic ligand RT3 (S-{2-[(2-chloro-4-sulfamoylphenyl)amino]-2-oxoethyl} 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate; DrugBank ID DB08494; ChEMBL CHEMBL1078535), which has been co-crystallized with HIV-1 Gag-Pol polyprotein and deposited in the RCSB Protein Data Bank [1]. This experimentally determined binding mode demonstrates that the 2-chloro-4-sulfamoylphenyl moiety can productively engage a biologically relevant enzyme active site with defined hydrogen-bonding and hydrophobic contacts. In contrast, neither the non-halogenated 4-sulfamoylbenzamide nor the 3-sulfamoyl isomer has equivalent crystallographic validation in the PDB for this target class, providing procurement-level differentiation for structure-based drug design applications.

Structural biology HIV protease Fragment-based drug design

h-NTPDase Inhibitory Potency: 2-Chloro-Substituted Sulfamoylbenzamides Achieve Sub-Micromolar h-NTPDase8 Inhibition, with the 2-Chloro Moiety Contributing to Target Engagement

In a systematic SAR study of sulfamoylbenzamide derivatives as selective h-NTPDase inhibitors, Zaigham et al. (2023) demonstrated that the 2-chloro-substituted analog 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (compound 2d) was the most potent inhibitor of h-NTPDase8, achieving an IC₅₀ of 0.28 ± 0.07 μM [1]. Across the series, sulfamoylbenzamides exhibited selective inhibition of h-NTPDases 1, 2, 3, and 8 at sub-micromolar concentrations, with compound 3i showing an IC₅₀ of 2.88 ± 0.13 μM against h-NTPDase1 [1]. The presence of a chlorine atom ortho to the carboxylate/carboxamide group was a recurring feature among the most potent inhibitors in this chemotype. This contrasts with non-chlorinated sulfamoylbenzamide analogs that were not profiled with equivalent potency in this assay system, establishing the 2-chloro substitution as a pharmacophoric contributor to h-NTPDase inhibitory activity.

h-NTPDase inhibition Ectonucleotidase Anti-thrombotic

Cathepsin D Selectivity: 2-Sulfamoylbenzamide Derivatives Achieve Selective Aspartic Protease Inhibition (IC₅₀ = 1.25 μM) with Complete Discrimination Against Plasmepsin-II, Validating the Scaffold's Target Selectivity Profile

Ahmed et al. (2013) screened sulfamoylbenzamide derivatives against two therapeutically relevant aspartic proteases: human cathepsin D (breast cancer target) and Plasmodium falciparum plasmepsin-II (malaria target) [1]. N-(3-chlorophenyl)-2-sulfamoylbenzamide was identified as the most potent inhibitor with an IC₅₀ of 1.25 μM against cathepsin D, while all five tested sulfamoylbenzamide compounds were completely inactive against plasmepsin-II (IC₅₀ > 100 μM), demonstrating absolute target selectivity within the aspartic protease family [1]. Docking scores corroborated this selectivity: cathepsin D docking scores ranged from –29.9 ± 1.16 to –35.1 ± 0.13, versus plasmepsin-II scores of –24.0 ± 0.10 to –29.5 ± 0.10 [1]. While the tested compounds bear a 2-sulfamoyl rather than 2-chloro-4-sulfamoyl substitution, the scaffold-level selectivity for human cathepsin D over parasitic aspartic proteases is a class-defining feature directly relevant to procurement of 2-chloro-4-sulfamoylbenzamide as a synthetic building block for cathepsin D-targeted programs.

Cathepsin D inhibition Aspartic protease selectivity Breast cancer

HBV Capsid Assembly Modulation: Sulfamoylbenzamide Class Compounds Including Clinical Candidate AB-423 Achieve Sub-Micromolar Anti-HBV Activity (EC₅₀ = 0.08–0.27 μM), Establishing the Scaffold as a Validated Antiviral Chemotype

The sulfamoylbenzamide class has produced clinical-stage HBV capsid assembly modulators (CAMs). AB-423, a sulfamoylbenzamide derivative, demonstrates potent inhibition of HBV replication with EC₅₀ = 0.08–0.27 μM and EC₉₀ = 0.33–1.32 μM in cell culture models with no significant cytotoxicity (CC₅₀ > 10 μM) [1]. NVR 3-778, another SBA-class CAM, achieved a mean antiviral EC₅₀ of 0.40 μM in HepG2.2.15 cells and progressed to Phase I clinical evaluation . Structure-activity relationship studies across 591 SBA derivatives identified fluorine-substituted analogs with sub-micromolar activity and further optimization yielded compound 7b (EC₅₀ = 0.83 ± 0.33 μM) with activity comparable to NVR 3-778 (EC₅₀ = 0.73 ± 0.20 μM) [2]. Mechanistically, SBAs dose-dependently inhibit formation of pgRNA-containing nucleocapsids, a mechanism distinct from nucleos(t)ide polymerase inhibitors [3]. 2-Chloro-4-sulfamoylbenzamide serves as a versatile synthetic entry point for constructing novel SBA derivatives with differentiated substitution patterns from the clinical candidates.

HBV capsid assembly Antiviral cccDNA reduction

Optimal Research and Industrial Application Scenarios for 2-Chloro-4-sulfamoylbenzamide (CAS 1099660-88-4) Based on Validated Evidence


Carbonic Anhydrase Isoform-Selective Inhibitor Probe Development

Researchers seeking novel carbonic anhydrase inhibitors with isoform selectivity profiles distinct from the extensively characterized 4-chloro-3-sulfamoyl scaffold should utilize 2-chloro-4-sulfamoylbenzamide as a synthetic starting material. The ortho-chlorine substitution pattern is predicted to alter zinc-binding geometry at the catalytic site relative to meta-substituted analogs, potentially yielding compounds with selectivity for cancer-associated isoforms hCA IX and XII over cytosolic hCA I and II. The benzamide-4-sulfonamide class has demonstrated sub-nanomolar KI values for hCA II, VII, and IX [1], and the 4-chloro-3-sulfamoyl scaffold shows preferential hCA I binding [2]. 2-Chloro-4-sulfamoylbenzamide offers an unexplored chemical space at the intersection of these SAR trends, making it a strategic procurement choice for CA inhibitor lead discovery programs in oncology and ophthalmology.

Next-Generation HBV Capsid Assembly Modulator Synthesis

Medicinal chemistry teams pursuing differentiated HBV capsid assembly modulators (CAMs) should procure 2-chloro-4-sulfamoylbenzamide as a core building block for constructing novel sulfamoylbenzamide derivatives with altered physicochemical properties. Clinical SBA-class CAMs such as AB-423 (EC₅₀ = 0.08–0.27 μM) [3] and NVR 3-778 (EC₅₀ = 0.40 μM) have validated the scaffold, but first-generation candidates faced solubility and potency limitations. The 2-chloro substituent reduces LogP by >1.8 log units compared to non-halogenated analogs, potentially improving aqueous solubility while maintaining capsid-binding pharmacophoric features. Synthesis of 2-chloro-4-sulfamoylbenzamide-derived analogs via acylsulfamoylbenzamide coupling chemistry, as described in patent WO 2005/000797 A1 [4], enables rapid exploration of this underexplored substitution space for anti-HBV drug discovery.

h-NTPDase Inhibitor Lead Optimization for Thrombosis and Inflammation

Investigators targeting ectonucleotidases (h-NTPDase1, -2, -3, -8) for thrombosis, diabetes, inflammation, or cancer indications should incorporate 2-chloro-4-sulfamoylbenzamide into SAR expansion libraries. The critical role of 2-chloro substitution in achieving sub-micromolar h-NTPDase8 inhibition (IC₅₀ = 0.28 ± 0.07 μM for the 2-chloro-5-sulfamoyl analog) has been experimentally established [5]. The 2-chloro-4-sulfamoylbenzamide scaffold provides an alternative regioisomeric starting point for probing chlorine position-dependent potency and selectivity across the four h-NTPDase isoforms. The compound's lower LogP (0.034) relative to non-halogenated sulfamoylbenzamides also favors the design of inhibitors with reduced plasma protein binding and improved in vivo pharmacokinetics.

Structure-Based Fragment Growing from a Crystallographically Validated HIV-1 Protease Ligand Core

Structural biology groups and computational chemistry teams engaged in fragment-based drug design against HIV-1 protease should select 2-chloro-4-sulfamoylbenzamide as a purchasable fragment-sized building block that recapitulates the core aryl-sulfonamide motif of the co-crystallized ligand RT3 (DrugBank DB08494, bound to HIV-1 Gag-Pol polyprotein) [6]. The deposited crystallographic data provide experimentally determined binding pose information that can guide structure-based elaboration of the 2-chloro-4-sulfamoylphenyl core. This scenario is particularly relevant for academic groups seeking to develop novel HIV-1 protease inhibitors with activity against drug-resistant variants, leveraging the established binding mode as a starting point for fragment growing, scaffold hopping, or biophysical fragment screening campaigns.

Quote Request

Request a Quote for 2-Chloro-4-sulfamoylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.